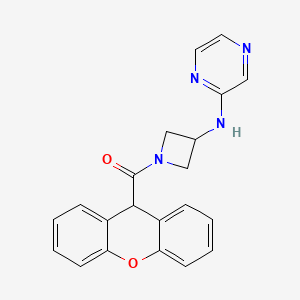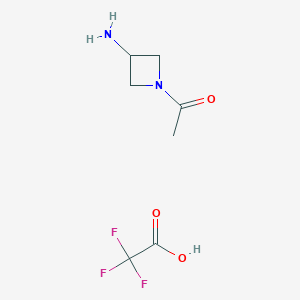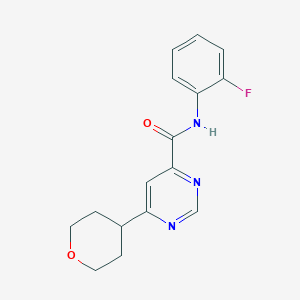
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol, also known as MNP, is a chiral intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is a white to light yellow crystalline powder with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol.
Mécanisme D'action
The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is not well understood. However, studies have shown that (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can interact with various enzymes and receptors in the body, which may contribute to its pharmacological activity.
Biochemical and Physiological Effects:
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been shown to have various biochemical and physiological effects. For example, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the body, which may contribute to (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol's pharmacological activity. (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has several advantages for lab experiments. For example, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is readily available and easy to synthesize. (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is also a chiral compound, which makes it useful for studying asymmetric catalysis and chiral synthesis. However, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has some limitations for lab experiments. For example, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol is not very soluble in water, which can make it difficult to work with in aqueous solutions. (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol also has limited stability, which can make it difficult to store for long periods of time.
Orientations Futures
There are several future directions for research on (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol. For example, further studies are needed to elucidate the mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol and its interactions with enzymes and receptors in the body. Additionally, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol could be further explored as a chiral building block in the synthesis of novel pharmaceuticals and agrochemicals. Finally, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol could be further studied as a ligand in asymmetric catalysis to synthesize chiral compounds with high enantioselectivity.
Méthodes De Synthèse
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol can be synthesized from 2-methyl-3-nitrobenzaldehyde using a chiral auxiliary such as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol and a reducing agent such as sodium borohydride. The reaction is carried out under mild conditions and yields (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol in high enantiomeric purity.
Applications De Recherche Scientifique
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been widely used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. For example, (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has been used in the synthesis of the anti-tumor drug Navelbine, the anti-inflammatory drug Ibuprofen, and the insecticide Imidacloprid. (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol has also been used as a ligand in asymmetric catalysis to synthesize chiral compounds with high enantioselectivity.
Propriétés
IUPAC Name |
(2S)-2-(2-methyl-3-nitrophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(6-12)9-4-3-5-10(8(9)2)11(13)14/h3-5,7,12H,6H2,1-2H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFRUKOAGJPHBT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)
![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)
![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)

![8-(4-bromobenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3002696.png)
![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)
